molecular formula C9H19ClN2O2 B2442666 tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride CAS No. 2173637-08-4

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride

Cat. No.: B2442666
CAS No.: 2173637-08-4
M. Wt: 222.71
InChI Key: LXXPLHYWFLINDJ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride: is a synthetic organic compound with the molecular formula C₉H₁₉ClN₂O₂ . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with trans-2-methylazetidine under specific conditions. The reaction is often catalyzed by palladium and conducted in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Palladium-Catalyzed Reactions: It is often used in palladium-catalyzed cross-coupling reactions with aryl halides.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and azetidine groups, which can undergo various transformations under specific conditions .

Comparison with Similar Compounds

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGLJGQQFDDFJO-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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